molecular formula C13H16N2O B3430555 1-Cinnamoylpiperazine CAS No. 84935-37-5

1-Cinnamoylpiperazine

Cat. No. B3430555
CAS RN: 84935-37-5
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Description

1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .


Synthesis Analysis

A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a cinnamoyl group. The cinnamoyl group is a phenyl ring attached to a prop-2-enoyl group .


Chemical Reactions Analysis

The synthesis of cinnamoylpiperazine derivatives involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Mechanism of Action

1-Cinnamoylpiperazine acts as an agonist at the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of dopamine levels in the brain. Additionally, this compound has been found to modulate the activity of several other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several receptors, including the 5-HT2A and 5-HT1A receptors, as well as the dopamine D2 receptor and the sigma-1 receptor. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects and to be a potential treatment for depression.

Advantages and Limitations for Lab Experiments

1-Cinnamoylpiperazine has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in both water and ethanol. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, this compound also has several limitations. It is not very soluble in organic solvents and is also not very stable in acidic or basic solutions.

Future Directions

1-Cinnamoylpiperazine has a number of potential future applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and further research is needed to explore these effects. Additionally, this compound has potential applications in drug delivery systems, as well as in the treatment of depression and other neurological disorders. Furthermore, this compound could be used to study the effects of protein-ligand interactions and enzyme inhibition. Finally, further research is needed to explore the potential applications of this compound in the fields of biochemistry and physiology.

Scientific Research Applications

1-Cinnamoylpiperazine has been studied extensively in the scientific community due to its potential use in a variety of applications. It has been used in studies of protein-ligand interactions, enzyme inhibition, and drug delivery systems. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties.

Safety and Hazards

According to the safety data sheet, 1-Cinnamoylpiperazine has certain hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55486-27-6, 84935-37-5
Record name 55486-27-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 84935-37-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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